molecular formula C48H82O41 B131049 Maltooctaose CAS No. 6156-84-9

Maltooctaose

Cat. No. B131049
CAS RN: 6156-84-9
M. Wt: 1315.1 g/mol
InChI Key: RUJILUJOOCOSRO-DGMDHIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maltooctaose Description

Maltooctaose is a type of maltodextrin, a glucose polymer consisting of eight glucose units linked by glycosidic bonds. It is one of the oligosaccharides that can be synthesized from starch by enzymatic reactions. Maltooctaose has been studied for its potential as an encapsulating agent for aroma compounds due to its high molecular weight and uniform structure, which may provide a stable matrix for the encapsulation process .

Synthesis Analysis

The synthesis of maltooctaose can be achieved through the action of specific enzymes on starch substrates. One such enzyme is the debranching enzyme of Nostoc punctiforme (NPDE), which catalyzes the hydrolysis of α-1,6-glycosidic linkages in starch, followed by the sequential hydrolysis of α-1,4-glycosidic linkages. This enzyme has a specificity for branched chains with a degree of polymerization (DP) greater than eight, leading to the accumulation of maltooctaose in the reaction mixture . Additionally, maltodextrin glucosidase (MalZ) from Escherichia coli has been used to synthesize branched oligosaccharides, including maltooctaose, through transglycosylation reactions .

Molecular Structure Analysis

The molecular structure of maltooctaose, as part of the maltodextrins, has been characterized through various analytical techniques. For instance, the structure of maltoheptaose, a closely related oligosaccharide, has been determined by difference Fourier analysis, revealing a left-handed helical structure with specific torsion angles and hydrogen bonding patterns that can be extrapolated to maltooctaose . The crystal structures of enzymes interacting with maltodextrins provide further insights into the molecular interactions and conformation of these oligosaccharides .

Chemical Reactions Analysis

Maltooctaose can participate in various chemical reactions, particularly those catalyzed by enzymes. For example, dextransucrase can transfer a D-glucopyranosyl residue to the nonreducing or reducing end residues of maltodextrins, including maltooctaose, forming an α(1→6) linkage. The effectiveness of maltodextrins as acceptors in these reactions decreases with the size of the maltodextrin chain . Additionally, the maltase enzyme from rabbit kidney has been shown to synthesize maltooctaose from maltose, indicating that maltooctaose can be both a product and a substrate in enzymatic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltooctaose contribute to its potential applications. Its high molecular weight and the ability to form a uniform wall matrix make it an effective encapsulating agent for aroma compounds, outperforming commercially available maltodextrins with different dextrose equivalents (DE). Maltooctaose's superior performance in aroma encapsulation is attributed to its ability to retain aroma compounds effectively during storage . The specific interactions of maltooctaose with enzymes, as seen in crystallographic studies, also highlight its role in biological systems and its potential for use in biotechnological applications .

Scientific Research Applications

Enzymatic Synthesis

Maltooctaose has been synthesized enzymatically using the cyclomaltooligosaccharide ring-opening reaction of an enzyme from Pyrococcus furiosus. This process is aimed at producing specific-length maltooligosaccharides like maltooctaose with high purity and efficiency (Yang et al., 2006).

Aroma Encapsulation

Maltooctaose has been studied as a potential encapsulating agent for aroma compounds. Its effectiveness in retaining aroma compounds during storage makes it a superior agent compared to some commercially available maltodextrins. This could be due to its high molecular weight and uniform wall matrix (Min et al., 2010).

Glycogen Synthesis

In a study on yeast glycogen synthase, maltooctaose was used to identify maltodextrin-binding sites on the enzyme. These sites are crucial for the enzyme's efficiency in glycogen synthesis, highlighting the importance of maltooctaose in understanding glycogen metabolism (Baskaran et al., 2011).

Enzymatic Production from Starch

The enzymatic production of maltooctaose from starch, using a debranching enzyme from Nostoc punctiforme, was demonstrated. This process allows for the generation of a maltooctaose-rich mixture, which has potential applications in various industries (Choi et al., 2009).

Future Directions

The potential applications of Maltooctaose and other maltooligosaccharides in the pharmaceutical industry are being investigated . Future research may focus on optimizing the properties of Maltooctaose to ensure good bioavailability and pharmacokinetics .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJILUJOOCOSRO-DGMDHIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc

Citations

For This Compound
649
Citations
PL Tran, Y An, GY Jeong, SY Ban, PC Nguyen… - Carbohydrate …, 2022 - Elsevier
… Side chain distributions of VvGBE reaction products with maltooctaose (Pol-G8, A) and amylose (Pol-al, B) were analyzed. After isolation of polysaccharides by ethanol precipitation (…
Number of citations: 2 www.sciencedirect.com
SJ Yang, HS Lee, JW Kim, MH Lee, JH Auh… - Carbohydrate …, 2006 - Elsevier
… To further purify maltooctaose, paper chromatography was carried out in the … of maltooctaose. The paper was sectioned and eluted with deionized H 2 O, and the purified maltooctaose …
Number of citations: 33 www.sciencedirect.com
R Uchida, A Nasu, K Tobe, T Oguma, N Yamaji - Carbohydrate research, 1996 - Elsevier
Malto-oligosaccharides, linear (1--* 4)-linked aD-glucopyranosyl-oligosaccharides, have become valued commodities due to their various uses [1-3] as food additives (sweeteners, …
Number of citations: 14 www.sciencedirect.com
BC Min, SY Kwon, YS Jeon, BH Lee, HH Baek… - Food Science and …, 2010 - Springer
Maltoheptaose (G7) and maltooctaose (G8) were examined as potential encapsulating agents for aroma compounds and compared with commercially available maltodextrins with the …
Number of citations: 5 link.springer.com
G Sicoli, I Tomoyuki, L Jicsinszky, V Schurig - 2008 - Wiley Online Library
The enantiorecognition mechanism of several cyclodextrin derivatives is still not completely rationalized, and the application of acyclic selectors may aid to explain the role of the cavity (…
R Fawaz, C Bingham, H Nayebi, J Chiou, L Gilbert… - Molecules, 2023 - mdpi.com
… Herein, we report the crystal structure of the maltooctaose-bound branching enzyme from the enterobacteria E. coli. The structure identifies three new malto-oligosaccharide binding …
Number of citations: 7 www.mdpi.com
JH Choi, MJ Kim, YW Kim, HS Lee, JT Park… - Food Science and …, 2009 - koreascience.kr
The debranching enzyme of Nostoc punctiforme (NPDE) is a novel enzyme that catalyzes the hydrolysis of $\alpha $-1, 6-glycosidic linkages in starch, followed by the sequential …
Number of citations: 2 koreascience.kr
V Bílik, J Zemek, К Babor, R Sandtnerova… - Chemical Papers …, 1980 - chempap.org
Maltooligosaccharides, up to maltooctaose, were converted to the corresponding 4-nitrophenylhydrazones and in this form effectively resolved by paper chromatography. A method of …
Number of citations: 2 chempap.org
R Peist, C Schneider-Fresenius, W Boos - Journal of Biological Chemistry, 1996 - ASBMB
… , we first observed the formation of linear maltooctaose, followed by linear maltoheptaose. The … Apparently linear maltooctaose and maltoheptaose are rather poor substrates. Only after …
Number of citations: 31 www.jbc.org
EM Doyle, AM Noone, CT Kelly, WM Fogarty - Enzyme and Microbial …, 1999 - Elsevier
… G 1 ∗ to G 8 ∗ are reducing-end-labeled glucose to maltooctaose, respectively. So is the … G ∗ 1 to G ∗ 8 are reducing-end-labeled glucose to maltooctaose, respectively. So is the initial …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.